Cas no 312590-08-2 (1-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2,3-dihydro-1H-indole-2,3-dione)

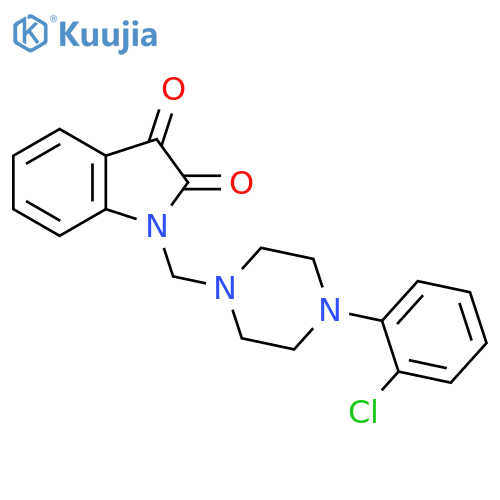

312590-08-2 structure

商品名:1-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2,3-dihydro-1H-indole-2,3-dione

1-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

-

- 1-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2,3-dihydro-1H-indole-2,3-dione

- 1-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]indole-2,3-dione

- AB00158576-02

- F0236-0032

- AKOS000638696

- Z44113976

- 1-((4-(2-chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione

- 1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

- BRD-K27504766-001-01-7

- 312590-08-2

- 1H-Indole-2,3-dione, 1-[[4-(2-chlorophenyl)-1-piperazinyl]methyl]-

-

- インチ: 1S/C19H18ClN3O2/c20-15-6-2-4-8-17(15)22-11-9-21(10-12-22)13-23-16-7-3-1-5-14(16)18(24)19(23)25/h1-8H,9-13H2

- InChIKey: CEKMYQMHFMHHQI-UHFFFAOYSA-N

- ほほえんだ: N1(CN2CCN(C3=CC=CC=C3Cl)CC2)C2=C(C=CC=C2)C(=O)C1=O

計算された属性

- せいみつぶんしりょう: 355.1087545g/mol

- どういたいしつりょう: 355.1087545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.363±0.06 g/cm3(Predicted)

- ふってん: 525.8±60.0 °C(Predicted)

- 酸性度係数(pKa): 6.28±0.10(Predicted)

1-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0236-0032-5μmol |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-3mg |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-15mg |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-100mg |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-4mg |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-5mg |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-40mg |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-1mg |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-25mg |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0236-0032-10μmol |

1-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione |

312590-08-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

1-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2,3-dihydro-1H-indole-2,3-dione 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

312590-08-2 (1-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2,3-dihydro-1H-indole-2,3-dione) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬